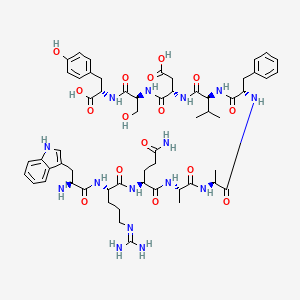
1206779-25-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 1206779-25-0 is known as β-Amyloid (22-40). This compound is a peptide fragment of β-Amyloid, which is a protein fragment associated with the development of Alzheimer’s disease. β-Amyloid (22-40) consists of amino acids 22 to 40 of the β-Amyloid protein and is often used in studies related to the structure and aggregation of β-Amyloid .
准备方法
Synthetic Routes and Reaction Conditions
β-Amyloid (22-40) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (22-40) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, with careful control of reaction conditions to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
β-Amyloid (22-40) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils and plaques characteristic of Alzheimer’s disease .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting and cleaving the peptide from the resin
Aggregation Conditions: Physiological conditions such as pH 7.4 and 37°C to mimic the human body environment.
Major Products
The major products formed from these reactions are the peptide fragments themselves, which can further aggregate to form β-Amyloid fibrils and plaques .
科学研究应用
β-Amyloid (22-40) is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Studying the chemical properties and aggregation behavior of β-Amyloid peptides.
Biology: Investigating the role of β-Amyloid in neuronal signaling and cell toxicity.
Medicine: Developing therapeutic strategies to inhibit β-Amyloid aggregation and mitigate Alzheimer’s disease symptoms.
Industry: Producing β-Amyloid inhibitors for research and potential therapeutic use
作用机制
β-Amyloid (22-40) exerts its effects by aggregating into fibrils and plaques, which are toxic to neurons. The aggregation process involves the formation of β-sheets, which stack together to form insoluble fibrils. These fibrils disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease .
相似化合物的比较
Similar Compounds
β-Amyloid (1-40): Another fragment of β-Amyloid, consisting of amino acids 1 to 40.
β-Amyloid (1-42): A longer fragment, consisting of amino acids 1 to 42, which is more prone to aggregation and is also implicated in Alzheimer’s disease
Uniqueness
β-Amyloid (22-40) is unique in its specific sequence and its use in studying the central region of the β-Amyloid protein. This fragment is particularly useful for understanding the aggregation behavior and toxicity of β-Amyloid peptides .
属性
CAS 编号 |
1206779-25-0 |
|---|---|
分子式 |
C₇₈H₁₃₅N₂₁O₂₆S |
分子量 |
1815.10 |
序列 |
One Letter Code: EDVGSNKGAIIGLMVGGVV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)







![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
